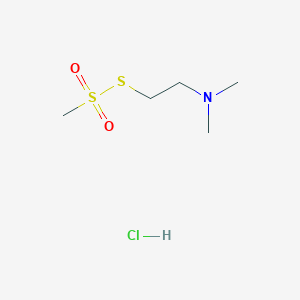

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride

Description

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride is a sulfur-containing organic compound characterized by a methanesulfonothioate group (-S(O)₂SCH₃) linked to a 2-(dimethylamino)ethyl moiety, with a hydrochloride counterion. The compound’s sensitizing properties and regulatory restrictions (e.g., under EU Directive 91/339/EEC) highlight its hazardous nature .

Properties

Molecular Formula |

C5H14ClNO2S2 |

|---|---|

Molecular Weight |

219.8 g/mol |

IUPAC Name |

N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride |

InChI |

InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |

InChI Key |

JTJMHLNGRWRKJE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSS(=O)(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

Reagent in Enzyme Studies

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride is utilized as a reagent in biochemical assays, particularly in studies involving enzyme inhibition. Its ability to form covalent bonds with specific amino acid residues (such as cysteine) makes it valuable for probing enzyme mechanisms and developing inhibitors for therapeutic targets .

Mechanistic Studies of Neurotoxins

The compound has been investigated for its role in inhibiting botulinum neurotoxins, which pose significant health risks due to their potency. Research indicates that small molecules like this compound can effectively bind to the neurotoxin's active site, potentially leading to the development of novel antidotes .

Pharmaceutical Applications

Drug Development

The unique properties of this compound position it as a candidate for drug development, particularly in creating irreversible inhibitors for various diseases. Its reactivity with thiol groups allows for the design of drugs that can selectively target and modify proteins involved in disease pathways .

Therapeutic Uses

Preliminary studies suggest that this compound may have therapeutic applications beyond enzyme inhibition. Its structural characteristics may lend themselves to the design of compounds that can modulate biological processes, such as inflammation or cancer cell proliferation .

Environmental and Industrial Applications

Potential as a Biopesticide

Research into the environmental applications of this compound has indicated potential uses as a biopesticide. Its thioester functionality could be leveraged to develop environmentally friendly pest control agents that minimize ecological impact while effectively managing pest populations .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from dimethylaminoethanol and methanesulfonyl chloride under controlled conditions to ensure high purity and yield. The compound's characterization often employs techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Studies

Mechanism of Action

Molecular Targets and Pathways: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE exerts its effects primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules . This cross-linking ability allows it to modify the structure and function of proteins and other macromolecules . The compound can target various molecular pathways, including those involved in neurotransmission and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare S-(2-(dimethylamino)ethyl) methanesulfonothioate hydrochloride with structurally or functionally related compounds from the evidence:

Key Structural and Functional Differences:

Functional Groups: The target compound contains a methanesulfonothioate group (-S(O)₂SCH₃), which distinguishes it from pseudothiourea (C=S-NH) in CAS 16111-27-6 or phosphonofluoridate (P=O-F) in CAS 458-71-9 . Compounds like 2-(diethylamino)ethyl chloride hydrochloride lack sulfur-based functional groups, instead featuring halides (Cl⁻) .

Amino Substituents: The dimethylamino group in the target compound contrasts with diethylamino (CAS 1942-52-5) or diisopropylamino groups (e.g., Methyl S-2-diisopropylaminoethyl methylphosphonothiolate) . These substituents influence solubility, reactivity, and toxicity.

Regulatory and Hazard Profiles: The target compound and its pseudothiourea analog (CAS 16111-27-6) are both restricted in the EU due to sensitizing properties . In contrast, phosphonofluoridates (e.g., CAS 458-71-9) are classified as Schedule 1 chemicals under the Chemical Weapons Convention, indicating extreme toxicity .

Research Findings and Data Gaps:

- Toxicological Data: Limited studies exist on the target compound’s long-term effects, though its sensitizing nature is well-documented . Analogous compounds like 2-(N,N-diethylamino)ethanethiol hydrochloride also lack comprehensive toxicological profiles .

- Synthetic Applications: Compounds such as methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate () demonstrate the use of hydrochloride salts in multi-step syntheses, suggesting similar methodologies for the target compound .

Biological Activity

S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

- Molecular Formula : C5H13NO3S

- Molecular Weight : 181.23 g/mol

- Chemical Structure : The compound features a methanesulfonothioate group, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Inhibition of STAT3 : The compound has been shown to interact with the SH2 domain of the STAT3 protein, a critical player in cancer cell proliferation and survival. In vitro tests indicated that methanethiosulfonate derivatives, including this compound, exhibit strong binding affinity to the STAT3-SH2 domain, effectively inhibiting its activity at low micromolar concentrations .

- Antiproliferative Activity : Research indicates that this compound demonstrates moderate antiproliferative effects on cancer cell lines such as HCT-116. The mechanism involves disrupting the signaling pathways that promote cell growth and survival .

In Vitro Studies

- Binding Affinity : A study utilizing AlphaScreen-based assays revealed that this compound binds selectively to the STAT3-SH2 domain, showing an IC50 in the low micromolar range .

- Cytotoxicity Assays : In MTT assays, treatment with the compound resulted in significant cytotoxic effects on HCT-116 cells after 48 hours, indicating its potential as an anticancer agent .

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| HCT-116 | ~10 | Moderate antiproliferative activity | |

| PC3 | Not specified | Inhibition of tumor growth in xenografts |

Case Studies

- Cancer Treatment : In a preclinical model involving PC3 prostate cancer cells, the administration of this compound resulted in reduced tumor size in xenograft models, suggesting effective in vivo anticancer properties .

Toxicity and Safety Profile

While promising results have been observed regarding its efficacy, it is essential to consider the safety profile of this compound. Preliminary studies indicate low toxicity levels associated with this compound; however, further investigations are warranted to fully understand its safety margins in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride with high purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For the dimethylaminoethyl moiety, anhydrous environments and low temperatures (0–5°C) are critical to prevent side reactions, as seen in analogous dimethylaminoethyl ester syntheses . Methanesulfonothioate formation may involve thiolation of methanesulfonyl precursors using reagents like Lawesson’s reagent. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures purity. Characterization by H/C NMR and HPLC (using impurity standards as in ) validates structural integrity.

Q. How should researchers assess the stability of this compound under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing aliquots at varying temperatures (-20°C, 4°C, 25°C), humidity levels (0–75% RH), and light exposure (UV vs. dark). Monitor degradation via HPLC-MS every 30 days for 6 months. Evidence from sulfonate analogs indicates sensitivity to hydrolysis; thus, pH-adjusted buffers (pH 3–9) should be tested to identify instability triggers . Use sealed, desiccated containers with inert gas purging for long-term storage .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : H/C NMR confirms the dimethylaminoethyl and methanesulfonothioate groups.

- FT-IR : Peaks at ~1050 cm (S=O stretch) and ~2550 cm (S-H stretch, if present) validate functional groups.

- HPLC-MS : Quantify purity and detect degradation products using C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Verify stoichiometry of C, H, N, S, and Cl to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in aqueous vs. nonpolar solvents be resolved?

- Methodological Answer : Design solvent-polarity-dependent kinetic studies. Monitor reaction rates in solvents like DMSO (polar aprotic), THF (nonpolar), and water using UV-Vis spectroscopy or P NMR (if phosphorylated intermediates form). Compare activation energies via Arrhenius plots. Literature on structurally related phosphonothioates suggests that solvent polarity significantly impacts sulfonothioate reactivity due to solvation effects on transition states . Replicate conflicting studies under rigorously controlled conditions (e.g., oxygen-free environments to rule out oxidation ).

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzymatic inhibition studies?

- Methodological Answer : Use a combination of in vitro assays and computational modeling:

- Enzymatic Assays : Measure IC values against target enzymes (e.g., cholinesterases) using Ellman’s method for thioester hydrolysis .

- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions, focusing on the methanesulfonothioate group’s affinity for catalytic serine residues.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. noncompetitive inhibition .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodological Answer : Standardize assay conditions by:

- Cell Culture : Use identical passage numbers, serum concentrations, and incubation times.

- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) with triplicate replicates.

- Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to identify cell death pathways. Contradictions may arise from cell-specific uptake efficiency or metabolic activation; mitigate by pre-treating cells with cytochrome P450 inhibitors or using transporter-deficient lines .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Mitigation : Avoid inhalation/contact by using closed systems. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.